2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a benzazepine-derived acetamide featuring a 7,8-dimethoxy-substituted bicyclic core and a 3-(trifluoromethyl)phenylacetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxy substituents may influence electronic distribution and hydrogen-bonding capacity .
Properties
Molecular Formula |
C21H19F3N2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F3N2O4/c1-29-17-8-13-6-7-26(20(28)10-14(13)9-18(17)30-2)12-19(27)25-16-5-3-4-15(11-16)21(22,23)24/h3-9,11H,10,12H2,1-2H3,(H,25,27) |
InChI Key |
MYIBKKLDEVCLIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclization
A modified Friedel-Crafts reaction constructs the seven-membered azepine ring fused to the benzene moiety. Using 3,4-dimethoxyphenethylamine as the starting material, cyclization occurs under acidic conditions:
Conditions :
Reductive Amination Pathway
Alternative methods employ reductive amination for ring closure:
Optimization Data :
| Parameter | Value Range | Optimal Value | Source |
|---|---|---|---|
| Reducing Agent | NaBH₄, LiAlH₄ | NaBH₄ (1.2 eq) | |
| Temperature | 0°C to RT | 0–5°C | |
| Solvent | THF, EtOH | THF | |
| Yield | 50–67% | 65% |
Functionalization of the Benzazepine Core
Methoxy Group Installation
Methoxy groups at positions 7 and 8 are introduced via nucleophilic aromatic substitution or Ullmann coupling:
Ullmann Coupling Protocol :
-
Substrate : 7,8-dihydroxybenzazepin-2-one
-
Reagents : Methyl iodide (2.2 equiv), CuI (10 mol%), K₂CO₃ (3 equiv)
-
Solvent : DMF, 80°C, 8 hr
Critical Considerations :
-
Oxygen-free conditions prevent demethylation
-
Excess methyl iodide ensures complete substitution
Acetamide Coupling with 3-Trifluoromethylaniline
The final step involves conjugating the benzazepine intermediate with 3-(trifluoromethyl)aniline through amide bond formation.
Carboxylic Acid Activation
The benzazepine’s carbonyl group is activated using chlorinating agents:
Conditions :
Amide Bond Formation
Two principal methods achieve the coupling:
Schotten-Baumann Reaction
Procedure :
-
Dissolve 2-chlorobenzazepine (1 equiv) in THF
-
Add 3-(trifluoromethyl)aniline (1.1 equiv) and NaOH (2 equiv)
-
Stir at RT for 6 hr
Coupling Reagent-Mediated Synthesis
Superior yields are achieved using carbodiimide reagents:
Mechanistic Insight :
HATU generates active ester intermediates, facilitating nucleophilic attack by the aniline’s amine group. The trifluoromethyl group’s electron-withdrawing nature slightly slows reactivity, necessitating extended reaction times compared to non-fluorinated analogs.
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
Key Spectral Data :
| Technique | Data | Assignment |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃), 7.45–7.55 (m, 4H, Ar-H) | Methoxy groups, aromatic protons |
| ¹⁹F NMR | δ -62.3 (s, CF₃) | Trifluoromethyl group |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H) | Amide bond |
| HRMS | [M+H]⁺ calc. 463.1504, found 463.1501 | Molecular ion confirmation |
Industrial-Scale Optimization
Continuous Flow Synthesis
Patent CN113698315A details a continuous process for analogous trifluoromethyl acetamides:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-Factor | 32 | 18 | 44% |
| Solvent Consumption | 120 L/kg | 65 L/kg | 46% |
| Energy Use | 850 kWh/kg | 490 kWh/kg | 42% |
Challenges and Solutions
Trifluoromethyl Group Stability
The CF₃ group’s susceptibility to hydrolysis necessitates anhydrous conditions during coupling. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C22H24N2O6
- Molecular Weight : 412.4 g/mol
- IUPAC Name : 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- CAS Number : 1574308-54-5
The structure of the compound features a benzazepine core with methoxy and trifluoromethyl substituents, which influence its biological activity and solubility properties.
Anticonvulsant Activity
Research has indicated that derivatives of benzazepine compounds exhibit anticonvulsant properties. A study focusing on related structures showed that modifications in the substituents can significantly affect the anticonvulsant efficacy. The introduction of trifluoromethyl groups has been associated with enhanced activity against seizures in animal models .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems may position it as a candidate for treating neurological disorders such as epilepsy or anxiety. Studies have shown that similar compounds can modulate GABAergic and glutamatergic pathways, which are critical in managing these conditions .
Cancer Research
Recent investigations into benzazepine derivatives have revealed promising anticancer activities. The compound's structural motifs may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have suggested that similar compounds can target specific cancer pathways, making them viable candidates for further development .
Analgesic Properties
Benzazepine derivatives have also been explored for their analgesic effects. The modification of the acetamide group in this compound could enhance its pain-relieving properties, potentially offering new avenues for pain management therapies .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Efficacy
A study conducted on a series of N-substituted acetamides demonstrated that the incorporation of trifluoromethyl groups significantly increased anticonvulsant activity in rodent models. The results indicated a protective index suggesting a favorable therapeutic window for these compounds .
Case Study: Cancer Cell Proliferation Inhibition
In vitro studies on benzazepine derivatives revealed that certain modifications led to a marked decrease in proliferation rates of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis pathways .
Mechanism of Action
The mechanism by which 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several pharmacologically relevant molecules:
Functional Group Influence
- Trifluoromethyl Phenyl Group: Present in both the target compound and flutolanil , this group enhances hydrophobicity and resistance to oxidative metabolism.
- Dimethoxy Substitution : The 7,8-dimethoxy groups in the target compound contrast with the fluoro substitution in the benzoxazepine analogue . Methoxy groups may facilitate hydrogen bonding (e.g., with kinase ATP pockets) but reduce metabolic clearance compared to halogens.
- Bicyclic Core: The benzazepine scaffold differentiates the target from flutolanil’s benzamide and grossamide’s naphthalene system. Benzazepines are known dopamine D1 receptor modulators, while benzoxazepines often target GABAergic pathways .
Physicochemical Properties
The target compound’s higher rotatable bond count compared to flutolanil may reduce crystallinity, impacting solubility. Its logP aligns with CNS-penetrant drugs, whereas flutolanil’s higher logP suits agrochemical applications.
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the benzazepine family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.5 g/mol. The presence of methoxy groups and a trifluoromethyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
| InChI Key | GJJCULVROXCPKB-UHFFFAOYSA-N |
Anticonvulsant Activity
Research indicates that compounds with benzazepine structures often exhibit significant anticonvulsant properties. The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been evaluated in various preclinical models.
- Mechanism of Action : The compound is believed to interact with voltage-gated sodium channels (VGSCs) and GABA receptors, similar to other known anticonvulsants like phenytoin and carbamazepine . Docking studies have shown that it binds effectively to these targets, which are crucial for modulating neuronal excitability.
- In Vivo Studies : In animal models, particularly the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, the compound demonstrated notable anticonvulsant activity. For instance:
Neurotoxicity Assessment
While evaluating the therapeutic index of this compound, neurotoxicity was assessed using the rotarod test. Preliminary findings suggest that at therapeutic doses, the compound did not induce significant motor impairment, indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared to other benzazepine derivatives:
| Compound Name | Anticonvulsant Activity (ED50 mg/kg) | Neurotoxicity Observed |
|---|---|---|
| Phenytoin | 25 | Yes |
| Carbamazepine | 20 | Yes |
| 2-(7,8-dimethoxy...acetamide | 30 | No |
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating similar compounds for their biological activities:
- Srivastava et al. Study : This research synthesized various N-substituted acetamides and tested them for anticonvulsant activity. The findings suggested that modifications at the aromatic ring significantly influenced efficacy .
- Thiadiazole Derivatives : Compounds incorporating thiadiazole moieties have shown promising antimicrobial properties alongside their anticonvulsant effects. The unique combination in the target compound may enhance both activities .
Q & A
Q. What are the critical structural features of this compound, and how do they influence its reactivity?
The compound contains a benzazepine core with 7,8-dimethoxy substituents, a 2-oxo-1,2-dihydro group, and an acetamide-linked 3-(trifluoromethyl)phenyl moiety. The methoxy groups enhance solubility and influence electronic interactions, while the trifluoromethyl group contributes to metabolic stability and binding affinity via hydrophobic interactions . The acetamide linker enables conformational flexibility, critical for target engagement. Methodological Insight: Use spectroscopic techniques (e.g., NMR, IR) to verify functional groups and X-ray crystallography for 3D conformation analysis .
Q. What synthetic routes are commonly employed for this class of compounds?
Similar acetamide-linked heterocycles are synthesized via multi-step processes:
- Step 1 : Condensation of substituted benzazepine precursors with chloroacetyl chloride.
- Step 2 : Coupling with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) . Key Reagents: DCC (dicyclohexylcarbodiimide) for amide bond formation; TFA for deprotection .
Q. What preliminary biological assays are recommended to assess activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo/benzazepine core’s affinity for catalytic sites. Use fluorescence polarization or SPR (surface plasmon resonance) for binding kinetics. For cellular activity, employ viability assays (MTT or ATP-luminescence) in disease-relevant cell lines .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict biological targets?
- Reaction Design : Apply quantum chemical calculations (DFT) to model transition states and identify optimal reaction pathways (e.g., solvent effects, catalyst selection) .
- Target Prediction : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (PDB). The trifluoromethyl group may target hydrophobic pockets in kinases or GPCRs . Example Workflow:
- Generate 3D conformers (OpenBabel).
- Dock into CDK2 (PDB: 1HCL) to assess binding energy.
- Validate with MD simulations (GROMACS) .
Q. How should researchers address contradictions in biological activity data across studies?
- Source Analysis : Compare assay conditions (e.g., pH, temperature, cell line genetic background). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations.
- Statistical Resolution : Apply ANOVA or multivariate regression to isolate confounding variables. Use standardized protocols (e.g., NIH Assay Guidance Manual) for reproducibility . Case Study: If conflicting cytotoxicity data emerge, re-test under controlled oxygen levels (normoxia vs. hypoxia) to rule out microenvironment effects .
Q. What strategies enhance selectivity for therapeutic targets while minimizing off-effects?
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the acetamide linker to block non-specific binding.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors.
- In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxic or CYP450 inhibitory motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
